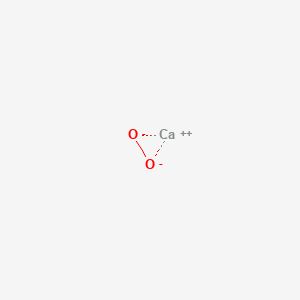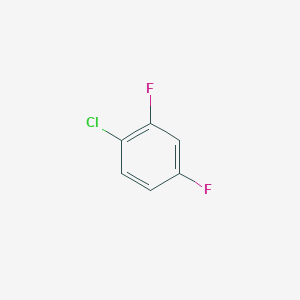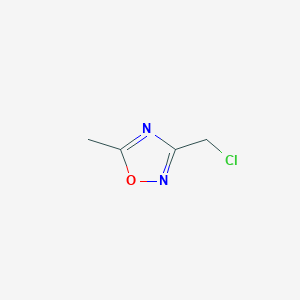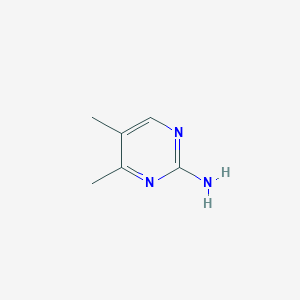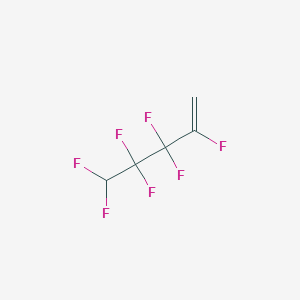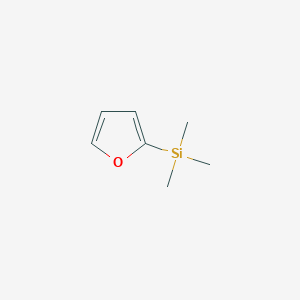
2-三甲基硅基呋喃
描述
2-Trimethylsilylfuran is a silyl-protected furan derivative, where the trimethylsilyl (TMS) group provides stability and reactivity control for furan, a five-membered aromatic ring containing oxygen. The presence of the TMS group significantly alters the physical and chemical properties of furan, making it more versatile in organic synthesis.
Synthesis Analysis
The synthesis of 2-Trimethylsilylfuran and related compounds often involves the use of trimethylsilyl-protected intermediates due to their stability and reactivity. For instance, trimethylsilyl-protected alkynes have been used as selective cross-coupling partners in titanium-catalyzed pyrrole synthesis, showcasing the utility of TMS groups in complex organic synthesis processes (Chiu & Tonks, 2018). Additionally, the synthesis of trimethylsilyl-protected carbinols from aldehydes and ketones demonstrates the TMS group's role in protecting sensitive functional groups during synthesis (Kister & Mioskowski, 2007).
Molecular Structure Analysis
The molecular structure of 2-Trimethylsilylfuran and related TMS-protected compounds is characterized by the presence of the TMS group, which can influence the compound's overall steric and electronic properties. The TMS group's presence affects the compound's reactivity, as seen in studies on the structural and coordination properties of various TMS-protected phosphine derivatives (Ito, Nishide, & Yoshifuji, 2006).
Chemical Reactions and Properties
2-Trimethylsilylfuran and similar TMS-protected compounds participate in a range of chemical reactions, highlighting their versatility. For example, the selective preparation of thiocyanates using 2-Trimethylsilylethyl sulfides in the von Braun cyanogen bromide reaction demonstrates the TMS group's utility in selective cleavage reactions (Chambert, Thomasson, & Décout, 2002). Additionally, the coupling of 2-silylphenylboronic acids with alkynes to form benzosiloles via rhodium catalysis underscores the role of the TMS group in facilitating carbon-silicon bond cleavage (Tobisu, Onoe, Kita, & Chatani, 2009).
Physical Properties Analysis
The physical properties of 2-Trimethylsilylfuran, such as solubility, boiling point, and stability, are significantly influenced by the TMS group. These properties are crucial for its handling and application in organic synthesis. For instance, poly[1-(trimethylsilyl)-1-propyne] demonstrates the impact of the TMS group on solubility and film formation, offering insights into the material properties of TMS-protected compounds (Nagai, Masuda, Nakagawa, Freeman, & Pinnau, 2001).
Chemical Properties Analysis
The chemical properties of 2-Trimethylsilylfuran, including reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are pivotal for its application in organic synthesis. The efficient synthesis of beta-hydroxyesters and alpha,beta-unsaturated esters using alpha-trimethylsilylethylacetate illustrates the TMS group's influence on reactivity and selectivity in synthesis (Wadhwa & Verkade, 2009).
科学研究应用
合成和化学反应:
- 通过处理环氧羰基化合物可以制备2-取代-4-三甲基硅基呋喃,这是一种用于合成各种化学品的方法 (Kang, JongSun, Hwang, & Jyung, 1994)。
- 3-溴-2-三甲基硅基-1-丙烯对亲电试剂的反应性使得2-取代-4-三甲基硅基呋喃的合成变得简短,突显了其在促进功能化乙烯硅烷合成中的作用 (Knockel & Normant, 1984)。
- 使用锂化的5-(三甲基硅基)呋喃基苯硫醚或相应的二苯硫缩醛,展示了一种高效的方法,可将丁烯内酯基引入各种亲电试剂,这对于在氧化硅基呋喃基团之后进行加成或取代反应具有重要意义 (Takano, Yasuda, Urabe, & Kuwajima, 1985)。
光谱学和量子研究:
- 对甲基、叔丁基和三甲基硅基呋喃,包括2-三甲基硅基呋喃的紫外光电子光谱和CNDO/S量子化学计算显示了对电子密度和分子行为的系统影响 (Veszprémi, Nyulászi, & Nagy, 1987)。
- 对各种三甲基硅基化合物,包括与2-三甲基硅基呋喃相关的化合物,进行29Si和13C核磁共振研究有助于了解取代基电负性对化学位移和耦合常数的影响 (Harris & Kimber, 1975)。
光化学研究:
- 使用从头算方法研究了2-三甲基硅基呋喃和其他呋喃衍生物的光化学异构化反应,这对于理解这些化合物的光化学行为至关重要 (d'Auria, 2000)。
生物学和药物应用:
- 合成和研究2-乙酰-5-三甲基硅基硫代呋喃及其肟的细胞毒活性显示了在药物化学中的潜在应用,其中分析了这些化合物的结构特性对生物活性的影响 (Lukevics et al., 2006)。
安全和危害
属性
IUPAC Name |
furan-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRZEKRKZRDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166318 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trimethylsilylfuran | |
CAS RN |
1578-33-2 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

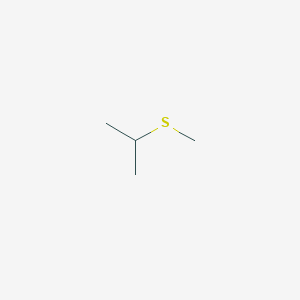
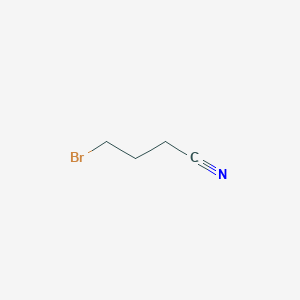
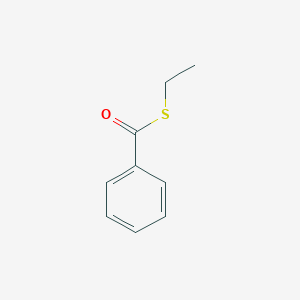
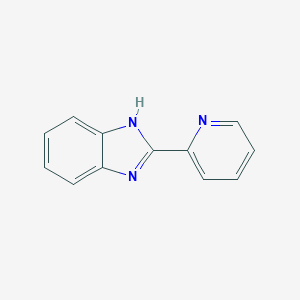
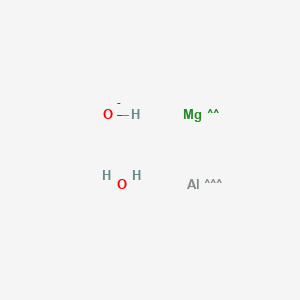
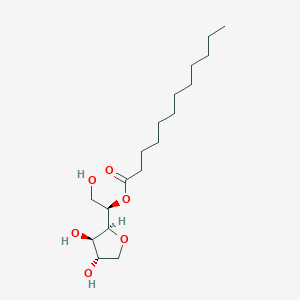
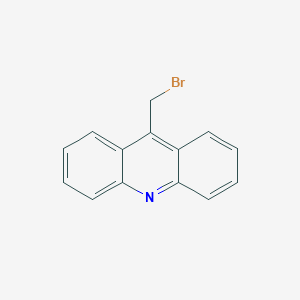
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
